Fgfr3-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

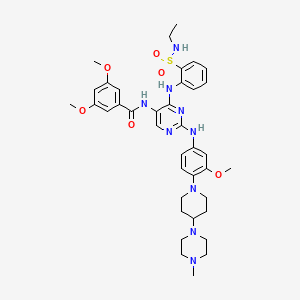

C38H49N9O6S |

|---|---|

Molecular Weight |

759.9 g/mol |

IUPAC Name |

N-[4-[2-(ethylsulfamoyl)anilino]-2-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-5-yl]-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C38H49N9O6S/c1-6-40-54(49,50)35-10-8-7-9-31(35)42-36-32(43-37(48)26-21-29(51-3)24-30(22-26)52-4)25-39-38(44-36)41-27-11-12-33(34(23-27)53-5)47-15-13-28(14-16-47)46-19-17-45(2)18-20-46/h7-12,21-25,28,40H,6,13-20H2,1-5H3,(H,43,48)(H2,39,41,42,44) |

InChI Key |

UQNRMYUOJMQZHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2NC(=O)C3=CC(=CC(=C3)OC)OC)NC4=CC(=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Fgfr3-IN-3: A Technical Guide to a Pan-FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Fgfr3-IN-3, a potent, pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. It details its biochemical activity, the cellular pathways it modulates, and the experimental protocols used for its characterization.

Introduction to FGFR Signaling and Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved tyrosine kinase receptors (FGFR1-4), plays a critical role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[4] This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for normal embryonic development, tissue homeostasis, and wound healing.[5][6]

However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of malignancies, including bladder, lung, and breast cancers, as well as cholangiocarcinoma.[7][8][9][10] Consequently, FGFRs have emerged as significant therapeutic targets in oncology.[5] Pan-FGFR inhibitors, which target multiple members of the FGFR family, are being developed to overcome resistance and provide broader efficacy across different tumor types with various FGFR alterations.

This compound: Pan-FGFR Inhibitor Activity Profile

This compound (also known as compound 40a) is a potent, small-molecule inhibitor with activity across multiple FGFR family members. Its primary application is in the research of cancers driven by aberrant FGFR signaling, such as bladder cancer.[11]

Quantitative Inhibitory Activity

The inhibitory potency of this compound is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

Table 1: this compound IC50 Values against FGFR Isoforms

| Target Kinase | IC50 (nM) |

|---|---|

| FGFR1 | 2.1 |

| FGFR2 | 3.1 |

| FGFR3 | 4.3 |

| FGFR4 | 74 |

Data sourced from MedchemExpress.[11]

The data demonstrates potent, low-nanomolar inhibition of FGFR1, 2, and 3, with comparatively weaker, yet still significant, activity against FGFR4.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by directly inhibiting the tyrosine kinase activity of FGFRs. By blocking autophosphorylation, it prevents the recruitment and activation of downstream signaling proteins, thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive cancer growth.

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and effect on biological systems.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of this compound against a specific FGFR kinase. The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity.[3][12]

Materials:

-

Recombinant human FGFR3 kinase enzyme[3]

-

Poly (Glu, Tyr) as a generic substrate[3]

-

This compound (serially diluted in DMSO)

-

ATP

-

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[12]

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well assay plates

Procedure:

-

Compound Plating: Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase/Substrate Addition: Prepare a master mix of FGFR3 kinase and substrate in Kinase Reaction Buffer. Add 5 µL to each well.

-

Reaction Initiation: Prepare an ATP solution in Kinase Reaction Buffer. Add 5 µL to each well to start the kinase reaction.

-

Incubation: Cover the plate and incubate at room temperature for 60-120 minutes.[12]

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Cellular Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cells that are dependent on FGFR3 signaling (e.g., bladder cancer cell lines with activating FGFR3 mutations).

Materials:

-

Bladder cancer cell line with a known activating FGFR3 mutation (e.g., RT112)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® or resazurin-based assays)

-

96-well clear-bottom, white-walled plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Read the luminescence or fluorescence on a plate reader.

-

Analysis: Normalize the signal to the vehicle-treated control wells to determine the percent viability. Plot the percent viability against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Tumor Model Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[13]

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude)

-

Cancer cell line with an FGFR3 alteration known to be sensitive to inhibition

-

This compound formulated in an appropriate vehicle for oral gavage or intraperitoneal injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of each mouse.

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100–200 mm³).[13]

-

Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, this compound at various dose levels). Begin daily or twice-daily dosing via the chosen route of administration.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualized Workflows and Concepts

Pan-FGFR Inhibitor Target Profile

The term "pan-inhibitor" signifies activity against multiple members of a target family. For this compound, this applies to its ability to bind and inhibit FGFR1, FGFR2, FGFR3, and FGFR4.

Caption: Logical diagram of this compound as a pan-FGFR inhibitor.

Standard Drug Discovery Workflow

The evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to preclinical in vivo validation.

Caption: A typical preclinical workflow for evaluating a kinase inhibitor.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. caymanchem.com [caymanchem.com]

- 3. FGFR3 Kinase Enzyme System [promega.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 6. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]

- 7. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]

- 8. FGFR3 fibroblast growth factor receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. promega.com [promega.com]

- 13. Drug-sensitive FGFR3 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Synthesis and Characterization of a Representative FGFR3 Inhibitor

Disclaimer: No specific small molecule inhibitor with the designation "Fgfr3-IN-3" has been identified in publicly available scientific literature. This guide, therefore, details the synthesis and characterization of Pemigatinib , a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3, as a representative example for researchers, scientists, and drug development professionals. Pemigatinib is an FDA-approved therapeutic for certain types of cancer driven by FGFR alterations.

Introduction to FGFR3 and Pemigatinib

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant activation of FGFR3 signaling, through mutations, fusions, or amplifications, is an oncogenic driver in various cancers, including urothelial carcinoma and cholangiocarcinoma.[2][3]

Pemigatinib (brand name Pemazyre) is a small molecule kinase inhibitor that targets FGFR1, 2, and 3.[4][5] It functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways involved in tumor growth and survival.[6][7]

Synthesis of Pemigatinib

The synthesis of Pemigatinib can be accomplished through a multi-step process, as detailed in various publications and patents. A representative synthetic route is outlined below.[8][9][10][11]

Synthesis Workflow

Experimental Protocol for Synthesis

Step 1: Preparation of 4-Chloroazaindole

-

Pyrrolopyridine is subjected to N-oxidation.

-

The resulting N-oxide is treated with mesyl chloride in warm dimethylformamide (DMF) to yield 4-chloroazaindole.[9]

Step 2: Formation of the Aldehyde Intermediate

-

The N-1 position of 4-chloroazaindole is protected with a triisopropylsilyl (TIPS) group.

-

The protected compound undergoes lithiation directed by the chlorine atom.

-

The lithiated intermediate is quenched with DMF, followed by an aqueous acid workup to afford the unprotected aldehyde.[9]

Step 3: Synthesis of the Morpholine Intermediate

-

The N-1 position of the aldehyde is sulfonylated, and the aldehyde group is protected as an acetal.

-

Lithiation is performed at the more activated C2-position of the azaindole ring.

-

The lithiated species is quenched with formamide to introduce a formyl group.

-

The resulting intermediate aldehyde undergoes reductive amination with morpholine to yield the morpholine intermediate.[9]

Step 4: Preparation of the Benzylamine Intermediate

-

The acetal protecting group is removed under acidic conditions to reveal the aldehyde.

-

The aldehyde undergoes reductive amination with an appropriate aniline derivative to form the benzylamine intermediate.[9][10]

Step 5: Formation of the Urea Intermediate

Step 6: Intramolecular Cyclization

-

The urea intermediate is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), to induce an intramolecular cyclization, displacing the proximal chloride and forming the azatricycle.[9][10]

Step 7: Final Deprotection to Yield Pemigatinib

-

The phenylsulfonyl group is removed by basic hydrolysis to afford the final product, Pemigatinib.[9]

Characterization of Pemigatinib

The characterization of Pemigatinib involves a combination of analytical and biological assays to confirm its structure, purity, and activity.

Physicochemical Characterization

| Parameter | Method | Expected Result |

| Identity | 1H NMR, 13C NMR | Peaks consistent with the chemical structure of Pemigatinib. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of Pemigatinib (C24H27F2N5O4, MW: 487.5 g/mol ).[10] | |

| Purity | High-Performance Liquid Chromatography (HPLC) | Purity >99%, with single impurities <0.1%.[9] |

| Solubility | Aqueous and organic solvents | Data on solubility in various pharmaceutically relevant solvents. |

Biological Characterization

| Parameter | Method | Result | Reference |

| FGFR1 Kinase Inhibition | In vitro kinase assay | IC50: ~0.4 nM | [11] |

| FGFR2 Kinase Inhibition | In vitro kinase assay | IC50: ~0.4 nM | [11] |

| FGFR3 Kinase Inhibition | In vitro kinase assay | IC50: ~1.0 nM | [11] |

| FGFR4 Kinase Inhibition | In vitro kinase assay | IC50: ~30 nM | [11] |

| Cellular Activity | Cell-based proliferation assays (e.g., Ba/F3 cells) | Potent inhibition of FGFR1-3 dependent cell lines. | [7] |

| In Vivo Efficacy | Xenograft models | Significant tumor growth inhibition in models with FGFR alterations. | [11] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of Pemigatinib in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.

Mass Spectrometry (MS):

-

Prepare a dilute solution of Pemigatinib in an appropriate solvent (e.g., methanol/water with formic acid).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF).

-

Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method with a C18 column and a mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid).

-

Inject a solution of Pemigatinib and monitor the elution profile using a UV detector at an appropriate wavelength.

-

Calculate the purity based on the peak area of the main component relative to the total peak area.

In Vitro Kinase Inhibition Assay:

-

Use a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.

-

Incubate recombinant human FGFR1, FGFR2, and FGFR3 kinase domains with a specific substrate and ATP in the presence of varying concentrations of Pemigatinib.

-

Measure the kinase activity (substrate phosphorylation) and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]

Mechanism of Action and Signaling Pathway

Pemigatinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1] Pemigatinib blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of Pemigatinib, a representative FGFR3 inhibitor. The detailed methodologies and data presented serve as a valuable resource for researchers and professionals in the field of drug discovery and development targeting the FGFR signaling pathway. While "this compound" remains unidentified, the principles and techniques outlined here are broadly applicable to the study of novel FGFR inhibitors.

References

- 1. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Development of FGFR3 Inhibitors for the Treatment of Urothelial Cancer | Semantic Scholar [semanticscholar.org]

- 4. Pemigatinib - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. scbt.com [scbt.com]

- 7. [Pharmacological characteristics and clinical study results of Pemigatinib (Pemazyre® Tablets), a selective fibroblast growth factor receptor (FGFR) inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. How is Pemigatinib Synthesised?_Chemicalbook [chemicalbook.com]

- 10. Pemigatinib synthesis - chemicalbook [chemicalbook.com]

- 11. medkoo.com [medkoo.com]

In-Depth Technical Guide: Target Selectivity Profile of Fgfr3-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Fgfr3-IN-3, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows. It is important to note that in much of the available literature, this compound is referred to as FIIN-3. For the purpose of this guide, we will use the name FIIN-3 and assume it is the same as or structurally identical to this compound.

Quantitative Target Selectivity Profile

FIIN-3 has been profiled against a broad panel of kinases to determine its selectivity. The inhibitor has demonstrated high potency against all four members of the FGFR family and also exhibits significant activity against the Epidermal Growth Factor Receptor (EGFR).

Table 1: Biochemical Potency of FIIN-3 Against Primary Targets

| Target | Assay Format | IC50 (nM) |

| FGFR1 | Z'-Lyte | 13.1 |

| FGFR2 | Z'-Lyte | 21 |

| FGFR3 | Z'-Lyte | 31.4 |

| FGFR4 | Z'-Lyte | 35.3 |

| EGFR | Z'-Lyte | 43 |

Data compiled from publicly available sources.[1][2]

Table 2: Kinome Scan Selectivity Profile of FIIN-3

A comprehensive KinomeScan™ was performed to assess the selectivity of FIIN-3 against a large panel of human kinases. The selectivity score (S) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that a compound binds to by the total number of kinases tested. A lower score indicates higher selectivity.

| Selectivity Score | Value | Interpretation |

| S(1) | 0.04 | At a 1 µM concentration, FIIN-3 interacts with a very small fraction of the kinome, indicating high selectivity. |

| S(10) | 0.08 | At a 10 µM concentration, FIIN-3 maintains good selectivity, with a low number of off-target interactions. |

This data indicates that FIIN-3 is a highly selective inhibitor for the FGFR family and EGFR, with minimal off-target activity at concentrations effective for target inhibition.[2]

Table 3: Cellular Activity of FIIN-3

The inhibitory activity of FIIN-3 has been confirmed in cellular models, demonstrating its ability to penetrate cells and inhibit the proliferation driven by its target kinases.

| Cell Line | Driving Mutation | Assay | EC50 (nM) |

| Ba/F3 | FGFR1 (wild-type) | Proliferation | 1 |

| Ba/F3 | FGFR2 (wild-type) | Proliferation | 1 |

| Ba/F3 | FGFR2 (V564M gatekeeper mutant) | Proliferation | 64 |

| Ba/F3 | EGFR (vIII fusion protein) | Proliferation | 135 |

| Ba/F3 | EGFR (L858R mutant) | Proliferation | 17 |

| Ba/F3 | EGFR (L858R/T790M double mutant) | Proliferation | 231 |

These results highlight the potent cellular activity of FIIN-3 against wild-type FGFRs, clinically relevant FGFR gatekeeper mutants, and various EGFR mutants.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to characterize the target selectivity of FIIN-3.

Z'-LYTE™ Kinase Assay (Biochemical)

This assay is a fluorescence resonance energy transfer (FRET)-based method used to measure kinase activity.

Principle: The assay uses a synthetic peptide substrate labeled with two fluorophores, a donor (Coumarin) and an acceptor (Fluorescein). When the peptide is not phosphorylated, a site-specific protease in the "Development Reagent" cleaves it, separating the two fluorophores and disrupting FRET. However, when the kinase phosphorylates the peptide, the protease can no longer cleave it, and FRET is maintained. The ratio of the two fluorescence emission signals is used to calculate the percentage of phosphorylation.

Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the specific FGFR isoform or EGFR, the corresponding FRET-peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Add varying concentrations of FIIN-3 (or DMSO as a vehicle control) to the wells of a microplate.

-

Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Development Reaction:

-

Stop the kinase reaction by adding the Development Reagent, which contains the site-specific protease.

-

Incubate at room temperature for a further period (e.g., 60 minutes) to allow for the cleavage of non-phosphorylated substrates.

-

-

Detection:

-

Read the plate on a fluorescence plate reader, measuring the emission from both the donor (e.g., 445 nm) and acceptor (e.g., 520 nm) fluorophores.

-

-

Data Analysis:

-

Calculate the emission ratio (e.g., 445 nm / 520 nm).

-

Determine the percentage of inhibition based on the emission ratios of the FIIN-3-treated wells compared to the control wells.

-

Plot the percentage of inhibition against the logarithm of the FIIN-3 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ba/F3 Cell Proliferation Assay (Cellular)

This assay is used to determine the effect of a compound on the proliferation of cells that are dependent on a specific kinase for their growth and survival.

Principle: Ba/F3 cells are a murine pro-B cell line that normally requires interleukin-3 (IL-3) for survival. By genetically engineering these cells to express a specific kinase (e.g., FGFR3), they can become dependent on the activity of that kinase for proliferation, even in the absence of IL-3. Inhibition of the kinase will lead to a decrease in cell proliferation.

Protocol:

-

Cell Culture:

-

Culture the engineered Ba/F3 cells (e.g., Ba/F3-FGFR3) in appropriate media without IL-3 to ensure dependence on the expressed kinase.

-

-

Assay Setup:

-

Seed the cells into a 96-well plate at a predetermined density.

-

Add serial dilutions of FIIN-3 (or DMSO as a control) to the wells.

-

Incubate the plate for a period of time that allows for multiple cell divisions (e.g., 72 hours).

-

-

Measurement of Proliferation:

-

Assess cell viability and proliferation using a suitable method, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

For the MTS assay, add the MTS reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan product.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance readings to the control wells to determine the percentage of proliferation inhibition.

-

Plot the percentage of inhibition against the logarithm of the FIIN-3 concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

FGFR3 Signaling Pathway

Caption: Simplified FGFR3 signaling pathway.

Kinase Inhibitor Selectivity Profiling Workflow

Caption: Workflow for kinase inhibitor selectivity profiling.

References

Fgfr3-IN-3: An In-Depth Technical Guide to In Vitro Kinase Assay and Signaling Pathway Analysis

This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the inhibitory activity of Fgfr3-IN-3 against the Fibroblast growth factor receptor 3 (FGFR3). This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of potential FGFR3 inhibitors.

Introduction to FGFR3

Fibroblast growth factor receptor 3 (FGFR3) is a member of the fibroblast growth factor receptor family, which are receptor tyrosine kinases.[1][2] FGFR3 plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[3][4] Ligand binding to the extracellular domain of FGFR3 induces receptor dimerization and autophosphorylation of its intracellular kinase domain, initiating a cascade of downstream signaling events.[3][5] These signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, are vital for normal development, particularly in bone and brain tissue.[1][3][4][6] Mutations leading to constitutive activation of FGFR3 can drive the progression of various cancers, including bladder cancer and multiple myeloma, as well as skeletal dysplasias like achondroplasia.[1][2][3] This makes FGFR3 a compelling target for therapeutic intervention.

This compound: Quantitative Analysis of In Vitro Kinase Inhibition

The inhibitory activity of this compound was assessed using a biochemical in vitro kinase assay. The following tables summarize the key quantitative data obtained.

Table 1: this compound IC50 Values

| Target Kinase | IC50 (nM) |

| FGFR3 | 15.8 |

| FGFR1 | 256.4 |

| FGFR2 | 189.2 |

| FGFR4 | 312.7 |

| VEGFR2 | >10,000 |

Table 2: this compound Kinetic Parameters

| Parameter | Value |

| Ki (nM) | 8.2 |

| Kon (M⁻¹s⁻¹) | 2.5 x 10⁵ |

| Koff (s⁻¹) | 2.0 x 10⁻³ |

Experimental Protocols

A detailed methodology for the in vitro kinase assay is provided below. This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a common method for kinase activity measurement.

Reagents and Materials

-

Enzyme: Recombinant human FGFR3 (kinase domain)

-

Substrate: Poly(Glu, Tyr) 4:1, biotinylated

-

ATP: Adenosine 5'-triphosphate

-

Inhibitor: this compound

-

Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

Plates: 384-well, low-volume, black, round-bottom plates

Assay Procedure

The following workflow outlines the steps for the FGFR3 in vitro kinase assay.

Caption: Workflow for the this compound in vitro kinase assay.

-

Compound Preparation: A 10-point serial dilution of this compound was prepared in DMSO, followed by a further dilution in assay buffer.

-

Reaction Setup:

-

2.5 µL of the diluted this compound or DMSO (control) was added to the wells of a 384-well plate.

-

2.5 µL of the FGFR3 enzyme solution (final concentration 1 nM) was added to each well.

-

The plate was incubated for 15 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Detection:

-

5 µL of the TR-FRET detection reagent mix (containing Eu-anti-pY antibody and SA-APC) was added to each well to stop the reaction.

-

The plate was incubated for 60 minutes at room temperature to allow for the development of the detection signal.

-

-

Data Acquisition: The TR-FRET signal was measured on a suitable plate reader, and the IC50 values were calculated from the resulting dose-response curves.

FGFR3 Signaling Pathways

FGFR3 activation triggers multiple downstream signaling cascades that are critical for cellular function. The diagram below illustrates the primary pathways affected by FGFR3 signaling.

Caption: Simplified FGFR3 signaling pathways.

Upon ligand binding, FGFR3 dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules.[5] This leads to the activation of several key pathways:

-

RAS/MAPK Pathway: The recruitment of FRS2, GRB2, and SOS activates RAS, which in turn initiates the RAF-MEK-ERK signaling cascade, promoting cell proliferation.[3][6]

-

PI3K/AKT Pathway: Activated FGFR3 can also recruit and activate PI3K, leading to the production of PIP3 and subsequent activation of AKT, a key regulator of cell survival and metabolism.[3][6]

-

PLCγ Pathway: FGFR3 can phosphorylate and activate PLCγ, which hydrolyzes PIP2 into IP3 and DAG, leading to calcium mobilization and activation of PKC.[3][6]

The dysregulation of these pathways due to aberrant FGFR3 activity is a hallmark of several diseases. This compound, by inhibiting the kinase activity of FGFR3, aims to attenuate these downstream signals, thereby providing a potential therapeutic benefit.

References

- 1. promega.com [promega.com]

- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Mechanisms of FGFR3 actions in endocrine resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to Interrogating FGFR3 Signaling with Selective Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of utilizing selective inhibitors to study the intricacies of Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathways. Due to the limited availability of specific public data on "Fgfr3-IN-3," this document will focus on the broader principles and methodologies for characterizing selective FGFR3 inhibitors, using publicly documented compounds as illustrative examples.

Introduction to FGFR3 and its Signaling Pathways

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of FGFR3 signaling, often through activating mutations or gene fusions, is implicated in various developmental syndromes and cancers, making it a significant therapeutic target.[2][3]

Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes, leading to the autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling events through several key pathways:

-

RAS-MAPK Pathway: Activated FGFR3 recruits adaptor proteins like FRS2, which in turn activates the RAS-MAPK cascade (RAS-RAF-MEK-ERK), primarily promoting cell proliferation.[4]

-

PI3K-AKT Pathway: The FRS2 complex also activates the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is central to cell survival and growth.[4]

-

PLCγ Pathway: FGFR3 activation can also phosphorylate and activate Phospholipase C gamma (PLCγ), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing cell migration and morphology.[4]

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can also be activated by FGFR3, translocating to the nucleus to regulate gene expression related to cell growth and differentiation.[5]

Quantitative Analysis of FGFR Inhibitors

A critical aspect of characterizing any selective inhibitor is quantifying its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric. Below is a summary of reported IC50 values for several well-documented FGFR inhibitors.

| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Reference(s) |

| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | >40 | [6] |

| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [6] |

| AZD4547 | 0.2 | 2.5 | 1.8 | Weaker Activity | [6] |

| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | [6] |

| Derazantinib (ARQ-087) | 4.5 | 1.8 | 4.5 | 34 | [6] |

| LY2874455 | 2.8 | 2.6 | 6.4 | 6 | [6] |

| FIIN-2 | 3.09 | 4.3 | 27 | 45.3 | [6] |

| FIIN-3 | 13.1 | 21 | 31.4 | 35.3 | [6] |

Mandatory Visualizations

FGFR3 Signaling Pathways

Caption: Overview of major FGFR3 downstream signaling pathways.

Experimental Workflow for FGFR Inhibitor Characterization

Caption: A typical workflow for characterizing a novel FGFR inhibitor.

Detailed Experimental Protocols

In Vitro FGFR3 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from commercially available kits and is designed to measure the affinity of an inhibitor for FGFR3 in a cell-free system.[6]

Materials:

-

Recombinant human FGFR3 kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

Kinase Buffer

-

Test inhibitor compounds

-

384-well microplate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a 3X solution of the test inhibitor: Serially dilute the inhibitor in kinase buffer.

-

Prepare a 3X Kinase/Antibody mixture: Dilute the FGFR3 enzyme and Eu-anti-Tag antibody in kinase buffer.

-

Prepare a 3X Tracer solution: Dilute the kinase tracer in kinase buffer.

-

Assay Assembly: In a 384-well plate, add 5 µL of the 3X inhibitor solution, followed by 5 µL of the 3X Kinase/Antibody mixture.

-

Initiate Reaction: Add 5 µL of the 3X Tracer solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an FGFR inhibitor.[5][7]

Materials:

-

FGFR-dependent cancer cell line (e.g., bladder cancer cell line with FGFR3 mutation)

-

Complete cell culture medium

-

Test inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the FGFR inhibitor and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration and fit the data to determine the IC50 value.

Western Blotting for FGFR3 Pathway Inhibition

This technique is used to visualize the phosphorylation status of FGFR3 and its downstream effectors, confirming target engagement and pathway inhibition.[2]

Materials:

-

FGFR-dependent cancer cell line

-

Test inhibitor compounds

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-FGFR3, anti-total-FGFR3, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with the FGFR inhibitor at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Conclusion

The study of FGFR3 signaling pathways is a dynamic field with significant therapeutic implications. While the specific compound "this compound" remains to be fully characterized in public literature, the methodologies outlined in this guide provide a robust framework for the investigation of any novel selective FGFR3 inhibitor. Through a combination of biochemical assays, cell-based functional screens, and in vivo models, researchers can effectively determine the potency, selectivity, and therapeutic potential of new chemical entities targeting this critical oncogenic driver.

References

- 1. researchgate.net [researchgate.net]

- 2. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

In-Depth Technical Guide: Discovery and Development of Fgfr3-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of Fgfr3-IN-3, a potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. This compound, also identified as compound 40a in its discovery publication, emerged from a structure-based drug design program aimed at developing selective inhibitors of FGFR3 with desirable pharmacological properties. This document details the scientific rationale, synthesis, biological evaluation, and key data associated with this compound, presenting it as a valuable tool for cancer research, particularly in the context of malignancies driven by aberrant FGFR signaling, such as bladder cancer.

Introduction to FGFR3 in Oncology

Fibroblast Growth Factor Receptor 3 (FGFR3) is a member of the receptor tyrosine kinase (RTK) family.[1] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of its intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for regulating cellular processes like proliferation, differentiation, and survival.[2][3]

Genetic alterations, such as mutations, gene amplifications, and chromosomal translocations involving the FGFR3 gene, can lead to constitutive, ligand-independent activation of the receptor. These oncogenic drivers are implicated in the pathogenesis of various cancers, most notably urothelial carcinoma (bladder cancer), as well as in some cases of multiple myeloma and cervical cancer.[4][5] Consequently, FGFR3 has emerged as a compelling therapeutic target for the development of targeted cancer therapies.

Discovery and Design of this compound (compound 40a)

This compound was developed through a focused, structure-based drug design initiative. The primary objective was to create a potent and selective inhibitor of FGFR3, with a particular emphasis on achieving high selectivity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) to minimize off-target toxicities associated with dual FGFR/VEGFR inhibition. The discovery of this compound was first reported by Kuriwaki and colleagues in Bioorganic & Medicinal Chemistry.

The chemical scaffold of this compound is based on a pyrimidine core. The design strategy involved optimizing the interactions of the inhibitor with the ATP-binding pocket of the FGFR3 kinase domain. Key structural features were engineered to enhance potency and selectivity, leading to the identification of compound 40a (this compound) as a lead candidate.

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and properties.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| FGFR1 | 2.1 |

| FGFR2 | 3.1 |

| FGFR3 | 4.3 |

| FGFR4 | 74 |

Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: In Vitro Cellular Proliferation Activity of this compound

| Cell Line | Cancer Type | FGFR Status | IC₅₀ (nM) |

| RT112 | Bladder Carcinoma | FGFR3 fusion | 16 |

| SW780 | Bladder Carcinoma | FGFR1 fusion | 19 |

Data represents the concentration of this compound required to inhibit 50% of cell proliferation in a cellular assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of this compound.

Chemical Synthesis of this compound (compound 40a)

The synthesis of this compound involves a multi-step process starting from commercially available reagents. A representative synthetic scheme is outlined below, based on analogous pyrimidine-based kinase inhibitor syntheses.

General Procedure for the Synthesis of 5-chloro-N2-(2,6-dichloro-3,5-dimethoxyphenyl)-N4-(2-(diethylamino)ethyl)pyrimidine-2,4-diamine (this compound):

-

Intermediate Synthesis: A key intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, is synthesized.

-

Nucleophilic Substitution: A nucleophilic displacement of the 4-chloro group of the intermediate is performed with 2,6-dichloro-3,5-dimethoxyaniline.

-

Second Nucleophilic Substitution: The remaining chloro-group is then substituted by reacting the product from the previous step with N,N-diethylethane-1,2-diamine.

-

Purification: The final compound is purified using column chromatography to yield this compound as a solid.

Note: For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and characterization data, please refer to the supporting information of the original publication by Kuriwaki et al. (2020) in Bioorganic & Medicinal Chemistry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against FGFR isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable substrate (e.g., poly-Glu,Tyr 4:1), ATP, and a europium-labeled anti-phosphotyrosine antibody.

-

Procedure: a. The kinase, substrate, and various concentrations of this compound (typically in DMSO, with final concentration not exceeding 1%) are pre-incubated in a 96-well or 384-well plate in kinase assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. d. The reaction is stopped by the addition of a solution containing the europium-labeled anti-phosphotyrosine antibody and EDTA. e. After an incubation period to allow for antibody binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed in cancer cell lines using a tetrazolium-based (MTT) or a similar viability assay.

-

Cell Culture: Human bladder carcinoma cell lines, such as RT112, are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Procedure: a. Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well) and allowed to adhere overnight. b. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). c. The cells are incubated for a specified period (e.g., 72 hours). d. After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. e. A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are determined from the dose-response curves.

In Vivo Xenograft Studies

The in vivo efficacy of FGFR inhibitors is often evaluated in immunodeficient mice bearing tumor xenografts.

-

Animal Model: Female BALB/c nude mice are typically used.

-

Tumor Implantation: Human bladder cancer cells (e.g., RT112) are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting to assess target engagement).

Mandatory Visualizations

FGFR3 Signaling Pathway

Caption: Simplified FGFR3 signaling cascade upon ligand binding.

Experimental Workflow for this compound Discovery

Caption: Discovery and development workflow for this compound.

Conclusion

This compound (compound 40a) is a potent, pan-FGFR inhibitor identified through a rational, structure-based drug design approach. It demonstrates significant inhibitory activity against FGFR family members in biochemical assays and effectively suppresses the proliferation of cancer cell lines with FGFR genetic alterations. The detailed protocols and compiled data presented in this guide underscore its value as a chemical probe for investigating FGFR biology and as a lead compound for the development of novel anticancer therapeutics. Further preclinical evaluation, including comprehensive in vivo efficacy and safety studies, will be crucial in defining its potential clinical utility.

References

- 1. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fgfr3-IN-3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fgfr3-IN-3, a potent pan-fibroblast growth factor receptor (FGFR) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, mechanism of action, and relevant experimental protocols.

Core Compound Information

This compound is a chemical probe used in the investigation of cellular signaling pathways mediated by the FGFR family of receptor tyrosine kinases.

| Property | Value | Reference |

| CAS Number | 2428738-41-2 | [1] |

| Molecular Weight | 759.92 g/mol | [1] |

Biochemical Activity

This compound demonstrates potent inhibitory activity across multiple FGFR isoforms, making it a valuable tool for studying the broad effects of FGFR signaling blockade. Its inhibitory concentrations (IC50) are detailed in the table below.

| Target | IC50 (nM) | Reference |

| FGFR1 | 2.1 | [1] |

| FGFR2 | 3.1 | [1] |

| FGFR3 | 4.3 | [1] |

| FGFR4 | 74 | [1] |

FGFR3 Signaling Pathway and Mechanism of Action of this compound

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. Upon binding of its ligand, typically a fibroblast growth factor (FGF), FGFR3 undergoes dimerization and autophosphorylation of its intracellular kinase domains. This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK/STAT pathways, which are critical in both normal physiological processes and in the pathogenesis of various diseases, including cancer and skeletal dysplasias.[2][3]

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and preventing the transfer of phosphate from ATP to the receptor's tyrosine residues. This inhibition of autophosphorylation blocks the downstream signaling cascades, thereby impeding the cellular processes driven by FGFR activation.

Experimental Protocols

The following are generalized protocols for in vitro and cell-based assays to evaluate the inhibitory activity of this compound. Specific parameters such as cell lines, concentrations, and incubation times should be optimized for individual experimental setups.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines the measurement of FGFR3 kinase activity and its inhibition by this compound using HTRF technology.

Materials:

-

Recombinant human FGFR3 kinase

-

HTRF Kinase Buffer

-

ATP

-

Biotinylated substrate peptide

-

This compound

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

HTRF-compatible microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

-

In a microplate, add the FGFR3 kinase, the substrate peptide, and the different concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the IC50 value for this compound.

Cell-Based Proliferation Assay

This protocol describes the evaluation of this compound's effect on the proliferation of cancer cell lines with known FGFR3 alterations, such as certain bladder cancer cell lines.[4][5]

Materials:

-

Bladder cancer cell line with FGFR3 activation (e.g., RT112)

-

Complete cell culture medium

-

This compound

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed the bladder cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of key downstream signaling proteins in the FGFR3 pathway.

Materials:

-

Cell line expressing FGFR3

-

This compound

-

FGF ligand (optional, for stimulated conditions)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane

-

Blocking buffer

-

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with this compound at various concentrations for a defined time. If studying ligand-induced signaling, starve the cells and then stimulate with an FGF ligand in the presence or absence of the inhibitor.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the roles of FGFR signaling in health and disease. Its pan-FGFR inhibitory activity allows for the comprehensive study of pathways regulated by this family of receptor tyrosine kinases. The protocols provided herein offer a starting point for the in vitro and cell-based characterization of this and other FGFR inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FGFR3 - My Cancer Genome [mycancergenome.org]

- 3. Fibroblast growth factor receptor-3 (FGFR-3) regulates expression of paneth cell lineage-specific genes in intestinal epithelial cells through both TCF4/beta-catenin-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fibroblast Growth Factor Receptor 3 is a Rational Therapeutic Target in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncogenic FGFR3 gene fusions in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of FGFR3 Inhibitors in Mouse Models

Disclaimer: No specific information is publicly available for a compound designated "Fgfr3-IN-3." The following application notes and protocols are a synthesis of publicly available data for other well-characterized FGFR3 inhibitors and are intended to serve as a comprehensive guide for researchers and drug development professionals. The provided dosages and experimental designs should be considered as a starting point for developing studies with novel FGFR3 inhibitors.

Introduction to FGFR3 Inhibition in Oncology

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Aberrant FGFR3 signaling, often due to mutations or gene amplifications, is a known oncogenic driver in various cancers, most notably in urothelial carcinoma (bladder cancer).[2][3][4] Consequently, FGFR3 has emerged as a promising therapeutic target, leading to the development of numerous small molecule inhibitors.[4] This document outlines key considerations and experimental protocols for the in vivo evaluation of FGFR3 inhibitors in mouse models, a critical step in the preclinical development of these targeted therapies.

FGFR3 Signaling Pathway

Upon binding of its ligand, typically a fibroblast growth factor (FGF), FGFR3 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. The principal pathways implicated in FGFR3-mediated oncogenesis include the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is involved in cell survival.[2][3] Understanding this signaling network is essential for designing pharmacodynamic studies to confirm target engagement of a novel inhibitor.

Caption: Simplified FGFR3 signaling pathway.

Quantitative Data Summary of Exemplary FGFR3 Inhibitors

The following table summarizes in vivo dosage and administration data for several published FGFR3 inhibitors in mouse models. This information can be used to guide dose-range finding studies for new chemical entities.

| Inhibitor | Mouse Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Key Findings |

| Erdafitinib | Xenograft | UM-UC-14 | 30 mg/kg | Oral gavage | Once daily for 14 days | Tumor regression |

| G-012 | Xenograft | RT-112 | 100 mg/kg | Oral gavage | Twice daily | Inhibition of pFGFR3, pFRS2, and pERK |

| G-012 | Xenograft | UM-UC-14 | 100 mg/kg | Oral gavage | Once daily for 14 days | Tumor regression |

| Compound 19 | Xenograft | RT112/84 | 30 mg/kg | Oral gavage | Single dose | 57% reduction in pERK levels 2 hours post-dose |

| Pemigatinib | Xenograft | RT112/84 | 10 mg/kg | Oral gavage | Single dose | Used as a positive control for pERK inhibition |

Data synthesized from multiple sources.[5][6]

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the efficacy of an FGFR3 inhibitor in a mouse xenograft model.

References

- 1. uniprot.org [uniprot.org]

- 2. FGFR3 - My Cancer Genome [mycancergenome.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static1.squarespace.com [static1.squarespace.com]

Application Notes and Protocols for Fgfr3-IN-3

These application notes provide detailed procedures for the dissolution, storage, and application of Fgfr3-IN-3, a potent pan-fibroblast growth factor receptor (FGFR) inhibitor. The information is intended for researchers, scientists, and drug development professionals working in areas such as oncology, particularly bladder cancer.

Chemical and Physical Properties

This compound, also identified as compound 40a in the work by Kuriwaki et al., is a potent, ATP-competitive inhibitor of FGFRs.[1] Its primary application is in the research of cancers driven by aberrant FGFR signaling, such as bladder cancer.[1]

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| FGFR1 | 2.1 |

| FGFR2 | 3.1 |

| FGFR3 | 4.3 |

| FGFR4 | 74 |

| Data sourced from MedchemExpress product information.[1] |

Dissolution and Storage Protocols

Proper dissolution and storage are critical for maintaining the stability and activity of this compound. While specific manufacturer's instructions should always be followed, the following protocols are based on common laboratory practices for similar small molecule kinase inhibitors.

In Vitro Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution for in vitro experiments.

-

Protocol:

-

Warm a vial of high-purity, anhydrous DMSO to room temperature.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, for 1 mg of this compound (molecular weight to be confirmed from the certificate of analysis), the required volume of DMSO would be calculated.

-

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile, light-protective tubes to avoid repeated freeze-thaw cycles.

-

In Vivo Formulation (Suggested)

For in vivo studies, this compound must be formulated in a vehicle that is safe for administration to animals. The following is a suggested formulation based on protocols for other FGFR inhibitors. Optimization may be required.

-

Vehicle: A common vehicle for oral administration of small molecule inhibitors in mice is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.

-

Protocol:

-

Prepare the vehicle by dissolving CMC and Tween 80 in sterile water.

-

Weigh the required amount of this compound for the desired dosing concentration.

-

Create a homogenous suspension by gradually adding the vehicle to the this compound powder while vortexing or sonicating.

-

The final formulation should be prepared fresh daily before administration.

-

Storage Conditions

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | Up to 1 year | Store in a desiccator to protect from moisture. |

| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles. Protect from light. |

| In Vivo Formulation | 4°C | Up to 24 hours | Prepare fresh daily. |

Experimental Protocols

The following are detailed protocols for common in vitro and in vivo experiments using this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., a bladder cancer cell line with known FGFR3 alterations)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound DMSO stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. Final concentrations may range from 1 nM to 10 µM. Include a vehicle control (DMSO only).

-

Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model of bladder cancer.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Bladder cancer cell line for xenograft implantation

-

Matrigel (or similar basement membrane matrix)

-

This compound in vivo formulation

-

Calipers for tumor measurement

-

Animal balance

-

-

Protocol:

-

Subcutaneously inject a suspension of bladder cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound formulation or vehicle control to the respective groups daily via oral gavage. The dosage will need to be determined based on preliminary studies.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the FGFR3 signaling pathway and the experimental workflows.

Caption: The FGFR3 signaling pathway and the point of inhibition by this compound.

Caption: Workflow for determining the in vitro efficacy of this compound.

References

Application Notes and Protocols: Detection of p-FGFR3 Inhibition by Fgfr3-IN-3 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of FGFR3 signaling, often due to activating mutations, is implicated in various cancers, including bladder carcinoma and multiple myeloma, as well as skeletal dysplasias like achondroplasia.[1][2][3][4] The phosphorylation of specific tyrosine residues in the cytoplasmic domain of FGFR3 is a critical step in the activation of its downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.[1][5]

Fgfr3-IN-3 is a chemical inhibitor targeting the kinase activity of FGFR3.[6] Monitoring the phosphorylation status of FGFR3 (p-FGFR3) is a key method for assessing the efficacy of such inhibitors. This document provides a detailed protocol for the treatment of cells with this compound and the subsequent detection of p-FGFR3 levels by Western blot.

Signaling Pathway and Inhibitor Action

Fibroblast Growth Factors (FGFs) bind to the extracellular domain of FGFR3, inducing receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event activates the receptor, initiating a cascade of downstream signaling. This compound acts as a competitive inhibitor, binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental workflow involves treating cells with this compound, preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and finally detecting phosphorylated FGFR3 using a specific antibody.

Caption: Experimental workflow for Western blot analysis of p-FGFR3.

Quantitative Data Summary

The following table provides a summary of the recommended quantitative parameters for the Western blot protocol. Note that these may require optimization depending on the cell line and experimental conditions.

| Parameter | Recommendation | Notes |

| This compound Treatment | ||

| Concentration | 1-10 µM (start with a dose-response) | Optimal concentration should be determined empirically. |

| Incubation Time | 2-24 hours | Time-course experiments are recommended. |

| Cell Lysis | ||

| Lysis Buffer | RIPA or NP-40 buffer | Must be supplemented with protease and phosphatase inhibitors. |

| Protein Concentration | 20-50 µg per lane | Determined by BCA assay.[7] |

| Antibody Dilutions | ||

| Primary anti-p-FGFR3 | 1:500 - 1:1,000 | Refer to the manufacturer's datasheet.[8][9] |

| Primary anti-Total FGFR3 | 1:1,000 | Refer to the manufacturer's datasheet. |

| Primary anti-Loading Control | 1:1,000 - 1:5,000 | e.g., anti-GAPDH, anti-β-actin.[10] |

| HRP-conjugated Secondary | 1:2,000 - 1:10,000 |

Experimental Protocols

Materials and Reagents

-

Cell line expressing FGFR3 (e.g., KMS-11, RT112)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (RIPA or NP-40)

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x or 6x)

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-FGFR3 (e.g., phospho-Tyr653/654), anti-total FGFR3, anti-loading control (e.g., GAPDH, β-actin)[10][11][12]

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Deionized water

Cell Treatment

-

Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Prepare working concentrations of this compound in complete culture medium from a stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Aspirate the old medium and treat the cells with the this compound containing medium or the vehicle control.

-

Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C in a CO2 incubator.

Cell Lysis and Protein Quantification

-

After treatment, place the culture plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.[7]

-

Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each plate (e.g., 500 µL for a 10 cm plate).[13][14]

-

Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[14]

-

Agitate the lysate at 4°C for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]

-

Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel.

-

Perform SDS-PAGE to separate the proteins by size according to the gel manufacturer's instructions.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-p-FGFR3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

For normalization, the membrane can be stripped and re-probed for total FGFR3 and a loading control like GAPDH or β-actin.[12][15]

Data Analysis and Interpretation

The intensity of the bands corresponding to p-FGFR3 should be quantified using densitometry software. To account for loading differences, the p-FGFR3 signal should be normalized to the signal of the loading control (e.g., GAPDH or β-actin). Further normalization to the total FGFR3 signal can account for any changes in the overall receptor expression. A decrease in the normalized p-FGFR3 signal in the this compound treated samples compared to the vehicle control indicates successful inhibition of FGFR3 phosphorylation by the compound. Presenting the data as a percentage of the control (vehicle-treated) phosphorylation allows for easy comparison across different inhibitor concentrations and time points.

References

- 1. uniprot.org [uniprot.org]

- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 3. FGF Receptor 3 (C51F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 4. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]